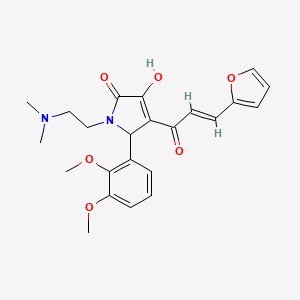![molecular formula C18H21NO4S B2922694 N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-91-6](/img/structure/B2922694.png)
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates pH homeostasis in cells.
科学研究应用
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of NHE in various physiological and pathological processes. For example, this compound has been used to investigate the role of NHE in cancer cell proliferation, migration, and invasion. This compound has also been used to study the role of NHE in ischemia-reperfusion injury, heart failure, and hypertension. In addition, this compound has been used to study the role of NHE in the regulation of intracellular pH in neurons and astrocytes.
作用机制
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine selectively inhibits the activity of NHE by binding to the extracellular domain of the protein. NHE is responsible for the exchange of one extracellular Na+ ion with one intracellular H+ ion, thus regulating intracellular pH. By inhibiting NHE, this compound can alter intracellular pH and disrupt cellular processes that depend on pH homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can induce apoptosis in cancer cells by disrupting pH homeostasis and activating pro-apoptotic pathways. This compound can also reduce the severity of ischemia-reperfusion injury by inhibiting NHE-mediated Na+ influx and reducing intracellular Ca2+ overload. In addition, this compound can reduce blood pressure in hypertensive rats by inhibiting NHE-mediated Na+ reabsorption in the renal tubules.
实验室实验的优点和局限性
One advantage of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for NHE, which allows for specific inhibition of this protein without affecting other ion transporters. Another advantage is its ability to penetrate cell membranes and inhibit intracellular NHE. However, one limitation of this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. In addition, this compound can have off-target effects on other proteins and ion channels, which can complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One direction is the development of more potent and selective NHE inhibitors based on the structure of this compound. Another direction is the investigation of the role of NHE in other physiological and pathological processes, such as inflammation, diabetes, and neurodegeneration. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and enhance therapeutic outcomes.
合成方法
The synthesis of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-isopropylbenzylamine with p-toluenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
属性
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)15-6-8-16(9-7-15)19(12-18(20)21)24(22,23)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFUHDUHZTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)
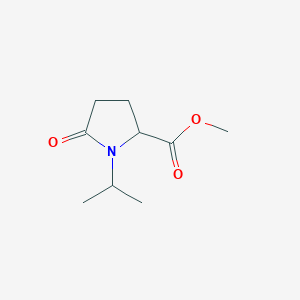
![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)
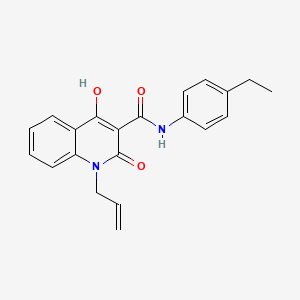
![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)
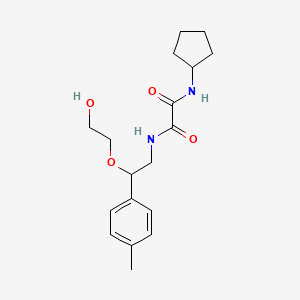
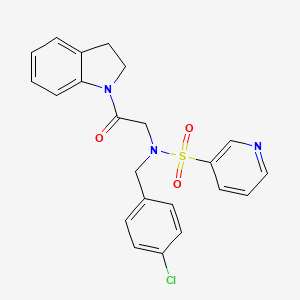
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)

